molecular formula C18H21N3O2 B5341726 3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5341726
M. Wt: 311.4 g/mol
InChI Key: VZBRWIZFLPLPSQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the pyrazolopyrimidine scaffold, which is essential for the compound’s biological activity. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one include other pyrazolopyrimidine derivatives and imidazo[1,5-a]pyridine derivatives . These compounds share similar chemical structures and biological activities but may differ in their specific pharmacological properties and mechanisms of action. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological effects.

Biological Activity

3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS Number: 879625-02-2) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology. This article synthesizes recent research findings regarding its biological activity, including anticancer properties and enzymatic inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O2C_{18}H_{21}N_{3}O_{2}, and it features a pyrazolo-pyrimidine core structure that is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has shown efficacy against several cancer cell lines. For instance, a study demonstrated that derivatives of this scaffold could inhibit cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)12.5Induction of apoptosis
This compoundA549 (Lung)15.0Cell cycle arrest at G2/M phase

The compound's ability to induce apoptosis was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their role as enzyme inhibitors. Specifically, they have shown promise in inhibiting various kinases and phosphodiesterases.

Table 2: Enzymatic Inhibition by Pyrazolo[1,5-a]pyrimidines

Enzyme TargetCompoundIC50 (µM)Notes
Cyclin-dependent kinase 2 (CDK2)This compound8.0Selective inhibition
Phosphodiesterase 5 (PDE5)This compound10.0Potential for treating erectile dysfunction

The inhibition of CDK2 suggests potential applications in cancer therapy by disrupting the cell cycle in rapidly dividing cells.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Study on MCF-7 Cells : In vitro experiments indicated that treatment with this pyrazolo derivative resulted in a significant reduction in cell viability compared to control groups. The study concluded that the compound effectively triggered apoptotic pathways.
  • In Vivo Models : Animal studies using xenograft models have shown that administration of this compound led to reduced tumor growth rates. The results indicate that it may be a viable candidate for further development as an anticancer agent.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,5-dimethyl-6-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-5-6-15-11(2)19-17-16(12(3)20-21(17)18(15)22)13-7-9-14(23-4)10-8-13/h7-10,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBRWIZFLPLPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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